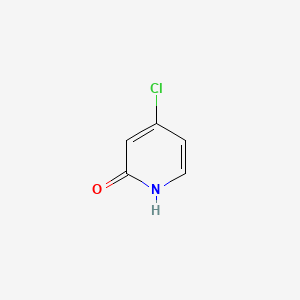

4-Chloro-2-hydroxypyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO/c6-4-1-2-7-5(8)3-4/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUXGFRLSKQVMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373970 | |

| Record name | 4-Chloro-2-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40673-25-4 | |

| Record name | 4-Chloro-2-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-hydroxypyridine

Introduction: The Significance of 4-Chloro-2-hydroxypyridine in Modern Chemistry

This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of functional molecules.[1] Its unique electronic and structural features, arising from the interplay of the pyridine ring, a chloro substituent, and a hydroxyl group, make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[2] The presence of these functional groups allows for a variety of chemical transformations, enabling the construction of complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for researchers in organic synthesis, medicinal chemistry, and materials science, as it ensures structural integrity, purity, and provides insights into its chemical behavior.

This guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of the spectral data, underpinned by the principles of each technique, and provide field-proven insights into the experimental choices and methodologies.

A critical aspect of this compound's chemistry is its existence in a tautomeric equilibrium between the hydroxy form (this compound) and the pyridone form (4-chloro-2(1H)-pyridinone).[3] This equilibrium can be influenced by factors such as the solvent, temperature, and pH. Spectroscopic techniques are instrumental in elucidating the predominant tautomeric form under different conditions. In most common scenarios, and particularly in the solid state and in polar solvents, the pyridone tautomer is the more stable and therefore the predominant form. The data presented and interpreted in this guide will reflect the characterization of this major tautomer.

Molecular Structure and Tautomerism

The chemical structure of this compound and its tautomeric equilibrium with 4-chloro-2(1H)-pyridinone are depicted below. This equilibrium is a fundamental concept to grasp when interpreting the spectroscopic data.

Caption: Tautomeric equilibrium between the hydroxy and pyridone forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide invaluable information for structural confirmation and purity assessment. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group in the predominant pyridone tautomer.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-chloro-2(1H)-pyridinone is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns are diagnostic of their relative positions.

Table 1: ¹H NMR Spectral Data for 4-Chloro-2(1H)-pyridinone

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.5 | d | ~2.0 |

| H-5 | ~6.3 | dd | ~7.0, ~2.0 |

| H-6 | ~7.4 | d | ~7.0 |

| N-H | ~12.5 | br s | - |

(Note: Predicted data based on analogous structures. Actual experimental values may vary slightly.)

Interpretation:

-

The downfield shift of all protons is consistent with their attachment to an electron-deficient pyridine ring.

-

The proton at the C-6 position is expected to be the most deshielded due to its proximity to the electronegative nitrogen and the carbonyl group.

-

The splitting patterns (multiplicities) arise from spin-spin coupling between adjacent protons and are crucial for assigning the signals. For instance, the H-5 proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.

-

The broad singlet corresponding to the N-H proton typically appears at a very downfield chemical shift and can be confirmed by D₂O exchange, where the peak disappears.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In the case of 4-chloro-2(1H)-pyridinone, five distinct carbon signals are expected.

Table 2: ¹³C NMR Spectral Data for 4-Chloro-2(1H)-pyridinone

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~165 |

| C-3 | ~105 |

| C-4 | ~140 |

| C-5 | ~115 |

| C-6 | ~145 |

(Note: Predicted data based on analogous structures. Actual experimental values may vary slightly.)

Interpretation:

-

The signal at the most downfield position (~165 ppm) is characteristic of a carbonyl carbon (C-2), which is highly deshielded. This is a strong indicator of the pyridone tautomer being the major form.

-

The carbon atom bearing the chlorine (C-4) is also significantly deshielded.

-

The remaining carbon signals correspond to the other sp² hybridized carbons of the pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-chloro-2(1H)-pyridinone will be dominated by absorptions corresponding to the N-H and C=O bonds, further confirming the pyridone tautomer.

Table 3: Key IR Absorptions for 4-Chloro-2(1H)-pyridinone

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3400 - 3300 | Medium, Broad |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C=O stretch (amide) | 1680 - 1640 | Strong |

| C=C and C=N stretches | 1600 - 1450 | Medium to Strong |

| C-Cl stretch | 800 - 600 | Strong |

Interpretation:

-

The presence of a strong absorption band in the region of 1680-1640 cm⁻¹ is a definitive indication of a carbonyl group, specifically an amide C=O stretch, which is characteristic of the pyridone form.

-

A broad absorption in the 3400-3300 cm⁻¹ region is indicative of the N-H stretching vibration. The broadening is due to hydrogen bonding.

-

The absence of a strong, broad O-H stretching band around 3200-3600 cm⁻¹ further supports the predominance of the pyridone tautomer over the hydroxy form.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of C₅H₄ClNO, which is approximately 129.54 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M⁺ peak. This isotopic pattern is a clear signature for the presence of a single chlorine atom.

-

Fragmentation Pattern: Common fragmentation pathways for pyridone structures involve the loss of CO, Cl, and other small neutral molecules. Analyzing these fragment ions can further corroborate the proposed structure.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following experimental protocols are recommended:

NMR Spectroscopy Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for hydroxypyridines due to its high polarity, which helps in dissolving the compound and in observing the N-H proton.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

-

IR Spectroscopy Sample Preparation (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean before sample analysis.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, if volatile enough, through a gas chromatograph (GC).

-

Ionization: In EI-MS, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer and detected.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic characterization of this compound is a critical step in its application in research and development. This guide has provided a detailed overview of the expected NMR, IR, and MS data, with a strong emphasis on the interpretation in the context of its predominant pyridone tautomer. By following the outlined experimental protocols and understanding the principles behind the data, researchers can confidently verify the structure and purity of this important chemical intermediate, paving the way for its successful use in the synthesis of novel and functional molecules.

References

A Senior Application Scientist's Guide to 4-Chloro-2-hydroxypyridine: Core Chemical Properties, Structure, and Synthetic Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical examination of 4-Chloro-2-hydroxypyridine (CAS No: 40673-25-4), a pivotal heterocyclic intermediate. Our focus extends beyond a simple recitation of facts to an exploration of the underlying chemical principles that dictate its utility. We will delve into its unique structural characteristics, particularly its tautomeric nature, and explain how these features govern its reactivity and application in the synthesis of high-value molecules in the pharmaceutical and agrochemical sectors.

Molecular Structure: The Tautomeric Equilibrium

The chemical behavior of this compound is fundamentally governed by its existence as a mixture of two rapidly interconverting tautomers: the aromatic alcohol form (this compound) and the non-aromatic amide form (4-Chloro-2(1H)-pyridone). While often named as a hydroxypyridine, the pyridone form is the major tautomer in both the solid state and in polar solvents.[1][2] This equilibrium is not merely an academic curiosity; it is the cornerstone of the molecule's reactivity, dictating its role as a nucleophile in subsequent reactions.

The stability of the pyridone tautomer is attributed to the formation of stable, intermolecular hydrogen-bonded dimers and the inherent strength of the amide C=O bond compared to the C-O bond of the enol form.[1][2] This preference is critical for drug development professionals to understand, as reaction conditions can influence the tautomeric balance and, consequently, the reaction outcome (e.g., N-alkylation vs. O-alkylation).

Caption: Tautomeric equilibrium between the hydroxypyridine and pyridone forms.

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical properties is a prerequisite for its effective use in synthesis, guiding choices regarding solvents, reaction temperatures, and purification methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 40673-25-4 | [3][4][5] |

| Molecular Formula | C₅H₄ClNO | [3][4][5] |

| Molecular Weight | 129.54 g/mol | [3][4][5] |

| Appearance | White to light yellow crystalline powder | [3][6][7][8] |

| Melting Point | 184 - 188 °C | [3][7][8] |

| Solubility | Limited solubility in water; soluble in organic solvents like methanol, ethanol, and dichloromethane. | [6] |

| pKa | ~10.54 (Predicted) | [9] |

| Storage | Store at room temperature under an inert atmosphere. | [3][7] |

Spectroscopic analysis confirms the predominance of the pyridone tautomer.

-

¹H NMR Spectroscopy: The spectrum will typically show signals corresponding to the protons on the pyridine ring. The presence of a broad signal for the N-H proton is indicative of the pyridone form.

-

IR Spectroscopy: The most telling feature is a strong absorption band in the region of 1640-1680 cm⁻¹, characteristic of the C=O stretch of the amide group in the pyridone tautomer. The absence of a strong, broad O-H stretch around 3200-3600 cm⁻¹ further supports this assignment.

Chemical Reactivity and Synthetic Utility

This compound is a versatile building block precisely because of its dual reactivity: the nucleophilic character of the pyridone ring system and the electrophilic character of the C4 carbon atom.[3][7]

-

Ambident Nucleophilicity: The pyridone tautomer can act as a nucleophile at either the nitrogen or the exocyclic oxygen atom. Reactions with electrophiles (e.g., alkyl halides) can lead to N-alkylation or O-alkylation. The choice of solvent, base, and counter-ion can be used to direct the selectivity of this process, an essential consideration in multi-step synthesis.

-

Nucleophilic Aromatic Substitution (SNAAr): The chlorine atom at the C4 position is activated towards nucleophilic substitution. This reactivity is enhanced by the electron-withdrawing nature of the ring nitrogen. This allows for the straightforward introduction of various functional groups (e.g., amines, alkoxides, thiols) at this position, providing a gateway to a wide array of derivatives.

Caption: Key reactivity sites of this compound.

Synthesis Protocol: Chlorination of 2-Hydroxypyridine

A common and direct method for preparing this compound involves the halogenation of commercially available 2-hydroxypyridine.[6] The choice of a chlorinating agent and reaction conditions is crucial for achieving good yield and selectivity, avoiding over-chlorination or other side reactions.

Expert Insight: The rationale for using a reagent like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) is to provide a controlled source of electrophilic chlorine. The reaction is typically performed in a suitable solvent that can dissolve the starting material but does not react with the chlorinating agent.

Step-by-Step Experimental Protocol:

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-hydroxypyridine (1.0 eq).

-

Dissolution: Dissolve the starting material in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).

-

Inert Atmosphere: Purge the flask with dry nitrogen or argon. Maintaining an inert atmosphere is critical to prevent reactions with atmospheric moisture.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath. This is to control the exothermicity of the chlorination reaction.

-

Reagent Addition: Dissolve the chlorinating agent (e.g., N-chlorosuccinimide, 1.0-1.1 eq) in the same anhydrous solvent and add it dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development and Agrochemicals

The true value of this compound is realized in its application as a versatile scaffold for constructing biologically active molecules.[3][7]

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of a variety of therapeutic agents. Its structure is a common feature in molecules designed as antimicrobial, anti-inflammatory, and anticancer drugs.[3][7] The ability to selectively functionalize the molecule at multiple positions allows for the fine-tuning of a compound's structure-activity relationship (SAR) during lead optimization.

-

Agrochemicals: In the agricultural sector, this compound is used in the development of modern herbicides and fungicides.[7] The pyridine core is a well-established toxophore, and modifications enabled by the chloro and hydroxyl/pyridone functionalities allow for the creation of potent and selective crop protection agents.

Safety and Handling

As with any active chemical reagent, proper handling of this compound is paramount for laboratory safety.

-

Hazards: The compound is classified as an irritant, causing skin and serious eye irritation.[10] It may also cause respiratory irritation.[10] It is harmful if swallowed.[10][11]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal environmental regulations.[11]

References

- 1. chemtube3d.com [chemtube3d.com]

- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. synchem.de [synchem.de]

- 5. scbt.com [scbt.com]

- 6. This compound | Properties, Uses, Safety Data, Supplier Information – China Chemical Manufacturer [pipzine-chem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound | 40673-25-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. This compound CAS#: 40673-25-4 [m.chemicalbook.com]

- 10. 4-Chloropyridin-2-ol | C5H4ClNO | CID 2757611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the Tautomerism of 4-Chloro-2-hydroxypyridine

Foreword: The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, represents a cornerstone of physical organic chemistry. In the realm of heterocyclic chemistry, particularly within nitrogen-containing aromatic systems, this equilibrium profoundly influences molecular properties, reactivity, and biological interactions. For researchers in medicinal chemistry and drug development, a nuanced understanding of a molecule's predominant tautomeric forms is not merely academic; it is a critical prerequisite for rational drug design, predicting pharmacokinetics, and securing intellectual property. This guide provides a comprehensive examination of the tautomeric behavior of this compound, a substituted pyridone scaffold of significant interest. We will dissect the underlying principles governing its equilibrium, present the empirical evidence from spectroscopic and crystallographic studies, and outline the practical implications for scientific research.

The Lactam-Lactim Equilibrium: A Fundamental Dichotomy

This compound exists as an equilibrium between two tautomeric forms: the aromatic hydroxy (lactim) form and the non-aromatic pyridone (lactam) form.

-

This compound (Lactim Form): An aromatic phenol analogue.

-

4-chloro-2(1H)-pyridinone (Lactam Form): A cyclic amide.

Contrary to what might be inferred from the nomenclature, extensive experimental and computational evidence confirms that the equilibrium strongly favors the 4-chloro-2(1H)-pyridinone (lactam) form in most conditions, particularly in the solid state and in polar solvents.[1][2] This preference is a result of a delicate interplay between aromaticity, intermolecular forces, and solvent interactions. While the lactim form possesses a classic pyridine aromatic system, the lactam form achieves a considerable degree of stabilization through resonance and its ability to form strong hydrogen-bonded dimers.[2][3][4]

The Decisive Evidence: Spectroscopic and Structural Elucidation

The predominance of the pyridone tautomer is not a matter of conjecture but is firmly established through various analytical techniques. Each method provides a unique piece of the puzzle, collectively painting a coherent picture of the molecule's true nature.

UV/Vis Spectroscopy: A Window into Electronic Structure

The electronic configurations of the lactim and lactam forms are distinct, giving rise to different ultraviolet absorption profiles. The lactam form typically absorbs at a longer wavelength (λmax) compared to the lactim form.[5][6] This difference allows for the quantitative determination of the tautomeric equilibrium constant (KT = [lactam]/[lactim]) in various solvents. Studies on the parent 2-hydroxypyridine show that in polar solvents like water, the equilibrium overwhelmingly favors the pyridone form, whereas both tautomers can coexist in comparable amounts in non-polar solvents like cyclohexane.[1][7] The chloro-substituent, through its inductive electron-withdrawing effect, further influences the position of this equilibrium.[8]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides direct evidence for the functional groups present. The definitive signature of the pyridone (lactam) form is the presence of a strong carbonyl (C=O) stretching vibration, typically observed in the region of 1650-1680 cm⁻¹. This band would be absent in the pure hydroxy (lactim) tautomer, which would instead show a characteristic O-H stretching band.[1][7] Experimental spectra of this compound consistently display the prominent C=O stretch, confirming the lactam structure as the major species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment

Both ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the tautomers. The chemical shifts of the ring protons and carbons are highly sensitive to the surrounding electronic environment. In the pyridone form, the C4 carbon (bearing the chlorine) and the C6 carbon are significantly deshielded compared to their positions in the aromatic lactim form. To unambiguously assign these shifts, chemists often synthesize "locked" analogues by replacing the mobile proton with a methyl group, either on the nitrogen (N-methyl-pyridinone) or the oxygen (O-methyl-hydroxypyridine), which serve as unequivocal reference compounds.[5][6]

X-ray Crystallography: The Solid-State Verdict

Single-crystal X-ray diffraction provides the most definitive evidence for the structure in the solid state.[9] Studies on 2-pyridone and its derivatives consistently show that the molecules crystallize in the lactam form.[1][7] In the crystal lattice, these molecules are often arranged as planar, hydrogen-bonded dimers, a highly stable configuration that further locks the equilibrium in favor of the pyridone tautomer.

Quantitative and Computational Insights

Modern computational chemistry, particularly using Density Functional Theory (DFT), complements experimental findings by providing a theoretical framework to understand tautomeric stability.[8][10] Calculations can accurately predict the relative energies of the tautomers in the gas phase and simulate the effects of different solvents.

| Parameter | 2-Hydroxypyridine (Lactim) | 2-Pyridone (Lactam) | Rationale & Reference |

| UV λmax (CHCl₃) | ~300 nm | ~330 nm | Distinct chromophores allow for quantitative analysis of the equilibrium.[5] |

| Characteristic IR Band | ~3400 cm⁻¹ (O-H stretch) | ~1660 cm⁻¹ (C=O stretch) | Direct evidence of the dominant functional group.[1][7] |

| Relative Energy (Gas Phase) | More Stable | Less Stable (~3 kJ/mol) | In the absence of solvent, the aromatic lactim form is slightly favored.[7] |

| Relative Energy (Water) | Less Stable | More Stable (~12 kJ/mol) | Polar solvents strongly stabilize the more polar lactam tautomer.[7][11] |

| Dipole Moment | Lower | Higher | The lactam form has greater charge separation, leading to stronger solvent interactions.[1] |

Experimental Protocol: UV/Vis Determination of the Tautomeric Equilibrium Constant (KT)

This protocol outlines a self-validating system for determining the tautomeric equilibrium of this compound in different solvents. The use of locked N-methyl and O-methyl analogues is critical for establishing the endpoint spectra of the pure tautomers.

Objective: To quantify the ratio of lactam to lactim tautomers in a polar (Methanol) and a non-polar (Cyclohexane) solvent.

Materials:

-

This compound

-

4-chloro-1-methyl-2(1H)-pyridinone (Locked Lactam)[12]

-

4-chloro-2-methoxypyridine (Locked Lactim)

-

Spectroscopic grade Methanol

-

Spectroscopic grade Cyclohexane

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV/Vis Spectrophotometer

Methodology:

-

Preparation of Stock Solutions:

-

Accurately prepare 1 mM stock solutions of this compound, the locked lactam, and the locked lactim in both Methanol and Cyclohexane. The causality here is to ensure concentrations are within the linear range of the Beer-Lambert law.

-

-

Acquisition of Reference Spectra:

-

Dilute the locked lactam and locked lactim stock solutions to 10 µM using the corresponding solvent.

-

Scan the absorbance from 250 nm to 400 nm for each of the four reference solutions (locked lactam/lactim in each solvent).

-

Record the λmax and molar absorptivity (ε) for each pure tautomer in each solvent. This step is the authoritative grounding for the subsequent calculation.

-

-

Acquisition of Equilibrium Spectrum:

-

Prepare a 10 µM solution of this compound in both Methanol and Cyclohexane.

-

Record the UV/Vis spectrum for each solution across the same wavelength range (250-400 nm).

-

-

Calculation of KT:

-

At a wavelength where the absorbance of the two tautomers is significantly different, the equilibrium constant KT can be calculated using the following equation, derived from the Beer-Lambert law:

KT = [Lactam]/[Lactim] = (Aeq - εlactim) / (εlactam - Aeq)

-

Where Aeq is the absorbance of the equilibrium mixture, and εlactim and εlactam are the molar absorptivities of the pure locked tautomers at that wavelength.

-

Implications for Drug Discovery and Development

The tautomeric state of a molecule is not a trivial detail; it is a critical determinant of its biological function and pharmaceutical viability.

-

Pharmacodynamics (Receptor Binding): The two tautomers of this compound present different hydrogen bond donor/acceptor patterns to a biological target. The lactam form has an N-H donor and a C=O acceptor, while the lactim has an O-H donor and a pyridine nitrogen acceptor. This difference can dramatically alter binding affinity and selectivity for a target protein.[13]

-

Pharmacokinetics (ADME): Tautomerism directly impacts key physicochemical properties. The more polar lactam form will generally have higher aqueous solubility but lower membrane permeability compared to the less polar lactim form. Understanding the equilibrium is therefore essential for predicting a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[13]

-

Chemical Synthesis and Stability: The reactivity of the two tautomers differs. For instance, the lactim form can be O-alkylated, while the lactam form is N-alkylated. Controlling reaction conditions to favor one tautomer can be key to achieving the desired synthetic outcome.[14]

Conclusion

The case of this compound serves as an exemplary model for the study of lactam-lactim tautomerism. Overwhelming evidence from a suite of spectroscopic and analytical techniques, supported by computational modeling, establishes the 4-chloro-2(1H)-pyridinone form as the predominant tautomer in the solid state and in polar solutions. The equilibrium is a dynamic process governed by the interplay of solvent polarity, which stabilizes the more polar lactam form, and the capacity for strong intermolecular hydrogen bonding, which favors the formation of stable lactam dimers. For scientists and researchers, particularly in the pharmaceutical industry, a thorough characterization of such tautomeric systems is indispensable for predicting molecular behavior, optimizing biological activity, and ultimately, developing safe and effective medicines.

References

- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 2. chemtube3d.com [chemtube3d.com]

- 3. Sciencemadness Discussion Board - Tautomers of substituted Pyridines - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. chemtube3d.com [chemtube3d.com]

- 5. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 6. researchgate.net [researchgate.net]

- 7. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. wuxibiology.com [wuxibiology.com]

- 12. allmpuslab.com [allmpuslab.com]

- 13. Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Chloro-2-hydroxypyridine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 4-Chloro-2-hydroxypyridine, a crucial intermediate in the pharmaceutical and agrochemical industries. Tailored for researchers, scientists, and drug development professionals, this document delves into the core physicochemical principles governing its solubility, outlines detailed experimental protocols for its determination, and discusses the pivotal role of tautomerism in its behavior in various organic media.

Executive Summary

This compound is a heterocyclic compound whose solubility is a critical parameter in its synthesis, purification, and formulation. While generally characterized as soluble in common organic solvents, a nuanced understanding of its solubility profile requires an appreciation of its structural and electronic properties. This guide elucidates these factors, providing a framework for solvent selection and the design of robust experimental and manufacturing processes.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.

| Property | Value | Reference |

| Molecular Formula | C₅H₄ClNO | [1] |

| Molecular Weight | 129.54 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 119 - 121 °C | |

| pKa | Data not readily available | |

| LogP | Data not readily available |

The Crucial Role of Tautomerism in Solubility

A key feature of this compound is its existence as a tautomeric mixture of the hydroxy form (this compound) and the pyridone form (4-chloro-2-pyridone). This equilibrium is highly dependent on the solvent environment and is a primary determinant of the compound's solubility.[2][3]

Caption: Tautomeric equilibrium of this compound.

The this compound tautomer is less polar, possessing a hydroxyl group capable of acting as a hydrogen bond donor. The 4-chloro-2-pyridone tautomer, on the other hand, is significantly more polar due to the presence of the carbonyl group and the N-H bond, making it behave more like an amide.[2] This difference in polarity dictates that the equilibrium will shift towards the pyridone form in polar solvents and towards the hydroxypyridine form in non-polar solvents.[4] Consequently, the overall solubility in a given solvent is a reflection of the solubility of the predominant tautomer in that solvent.

Qualitative and Inferred Quantitative Solubility Profile

While precise, publicly available quantitative solubility data for this compound is limited, a qualitative profile can be constructed based on available information and the solubility of analogous compounds.

Qualitative Solubility:

| Solvent Class | General Solubility |

| Water | Insoluble |

| Alcohols (Methanol, Ethanol) | Soluble |

| Halogenated Solvents (Dichloromethane) | Soluble |

| Aromatic Hydrocarbons (Benzene) | Slightly Soluble |

| Ethers (Diethyl Ether) | Slightly Soluble |

Discussion and Inference from Analogues:

To provide a more quantitative context, we can examine the solubility of related compounds:

-

2-Hydroxypyridine: This parent compound is soluble in water (450 g/L at 20°C) and ethanol, and only slightly soluble in benzene and ether.[5][6][7] The high water solubility is attributed to the ability of the hydroxyl group to form strong hydrogen bonds with water.

-

4-Chloropyridine: This analogue is slightly soluble in water but is miscible with ethanol.[8] The chloro substituent increases the lipophilicity of the molecule compared to pyridine, reducing its water solubility.

Based on these analogues, we can infer the following for this compound:

-

In Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the hydroxyl group and the ability to exist in the polar pyridone form suggest good solubility. The molecule can participate in hydrogen bonding with the solvent.

-

In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Good solubility is also expected due to dipole-dipole interactions with the polar pyridone tautomer.

-

In Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is likely to be limited. The less polar hydroxypyridine tautomer will be favored, but the overall polarity of the molecule will still hinder extensive dissolution in non-polar media.

-

In Halogenated Solvents (e.g., Dichloromethane): Moderate to good solubility is anticipated. Dichloromethane can solvate both tautomers to some extent.

Experimental Protocols for Solubility Determination

For precise quantitative data, experimental determination of solubility is essential. The following protocols are recommended.

Equilibrium Solubility Method (Shake-Flask)

This is the gold-standard method for determining thermodynamic solubility.

Caption: Workflow for the Equilibrium Solubility Method.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial for ensuring saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE).

-

Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent. Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound. A calibration curve prepared with standards of known concentrations is required for accurate quantification.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) from the determined concentration and the dilution factor.

Gravimetric Method

This method is simpler but may be less accurate for solvents with high volatility.

Step-by-Step Methodology:

-

Preparation and Equilibration: Prepare a saturated solution as described in the equilibrium solubility method (Steps 1 and 2).

-

Sampling and Weighing: After equilibration and phase separation, accurately transfer a known volume of the clear saturated solution to a pre-weighed, dry container (e.g., a glass vial).

-

Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the compound's decomposition point.

-

Final Weighing: Once the solvent is completely removed and the residue is dry, re-weigh the container. The difference in weight corresponds to the mass of the dissolved this compound.

-

Calculation: Calculate the solubility by dividing the mass of the residue by the initial volume of the saturated solution taken.

Safety and Handling

This compound is a chemical that requires careful handling.

-

Hazards: It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautions: Always handle in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

For detailed safety information, always refer to the Safety Data Sheet (SDS).

Conclusion

The solubility of this compound in organic solvents is a complex interplay of its physicochemical properties, with the solvent-dependent tautomeric equilibrium playing a central role. While it exhibits good solubility in polar organic solvents, its solubility in non-polar media is limited. For precise applications, the experimental determination of solubility using established methods like the shake-flask protocol is strongly recommended. This guide provides the foundational knowledge and practical methodologies for researchers and scientists to effectively work with and understand the solubility behavior of this important chemical intermediate.

References

- 1. 4-Chloropyridin-2-ol | C5H4ClNO | CID 2757611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemtube3d.com [chemtube3d.com]

- 3. chemtube3d.com [chemtube3d.com]

- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 5. 2-Hydroxypyridine | 142-08-5 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]

biological activity of 4-Chloro-2-hydroxypyridine

An In-depth Technical Guide to the Biological Activity of 4-Chloro-2-hydroxypyridine and its Derivatives

Authored by a Senior Application Scientist

Foreword: Unlocking the Potential of a Versatile Heterocycle

In the landscape of medicinal chemistry and drug discovery, certain molecular scaffolds emerge as privileged structures due to their inherent versatility and capacity for biological interaction. The pyridine ring is one such cornerstone, found in numerous pharmaceuticals and agrochemicals.[1] This guide focuses on a specific, functionalized member of this family: this compound. While often serving as a critical intermediate in complex chemical syntheses, the core 4-hydroxy-2-pyridone structure, with which it exists in equilibrium, is a pharmacophore of profound significance.[1][2] This document provides an in-depth exploration of the known biological activities, mechanisms of action, and experimental evaluation of this compound and its derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into not just what these compounds do, but the chemical logic and experimental causality that underpins their investigation.

Core Molecular Profile of this compound

This compound is a white to light yellow crystalline powder with a melting point in the range of 145-148 °C.[2] Its solubility profile—limited in water but favorable in organic solvents like methanol and ethanol—is a key consideration in its synthetic applications.[2]

The Critical Tautomeric Equilibrium

A fundamental concept essential to understanding the biological potential of this molecule is its existence as a tautomeric mixture with 4-chloro-2(1H)-pyridone.[3][4][5] The pyridone form is significantly favored in both solution and the solid state, a preference driven by the stability of the amide group and favorable intermolecular hydrogen bonding.[5] This equilibrium is not merely a chemical curiosity; it dictates the molecule's shape, hydrogen bonding capability, and aromaticity, which are all critical determinants of biological activity. The lone pair of electrons on the nitrogen atom in the pyridone tautomer can be delocalized into the ring, preserving aromatic character.[5]

Caption: Tautomeric equilibrium between the hydroxy and pyridone forms.

Synthetic Accessibility

This compound is an important synthetic intermediate.[2] A common route to its synthesis involves the direct halogenation of a 2-hydroxypyridine precursor using a suitable chlorinating agent. This process requires careful control of reaction conditions, such as temperature and solvent, to achieve high yield and purity.[2] This accessibility makes it an attractive starting point for the synthesis of diverse chemical libraries for biological screening.

The 4-Hydroxy-2-pyridone Scaffold: A Privileged Structure in Drug Design

The true potential of this compound is realized when it is viewed as a foundational scaffold for creating more complex derivatives. The 4-hydroxy-2-pyridone core exhibits several features that make it highly valuable for drug design.

-

Metal Chelation: The hydroxypyridone motif is a powerful bidentate chelator of metal ions, such as iron (Fe³⁺), zinc (Zn²⁺), and copper (Cu²⁺).[6] This property is central to many of its biological effects, particularly in the design of metalloenzyme inhibitors.[6]

-

Hydrogen Bonding: The presence of both a hydrogen bond donor (N-H) and acceptor (C=O) in the pyridone tautomer allows for specific and strong interactions with biological targets like protein active sites.

-

Structural Rigidity and Planarity: The aromatic ring provides a rigid scaffold, which is beneficial for orienting functional groups in a defined three-dimensional space to optimize target binding.

-

Synthetic Tractability: The core is readily functionalized at multiple positions, allowing for systematic chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.[6]

Key Biological Activities and Therapeutic Applications

Derivatives built upon the 4-hydroxy-2-pyridone scaffold have demonstrated a remarkable breadth of biological activities, from fighting drug-resistant bacteria to inducing cancer cell death.

Antimicrobial Activity

The rise of antibiotic resistance has created an urgent need for new chemical entities with novel mechanisms of action. The 4-hydroxy-2-pyridone class has emerged as a promising source of antibacterial agents, particularly against Gram-negative pathogens.[7]

Mechanism of Action: A key mechanism identified for this class is the inhibition of bacterial DNA synthesis.[7] This is a distinct mode of action from many standard-of-care antibiotics, making these compounds potentially effective against resistant strains. The precise molecular target within the DNA synthesis machinery is an area of active investigation.

Structure-Activity Relationship (SAR): Research has shown that compounds bearing both chloro and hydroxy groups can exhibit excellent antimicrobial activity against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[8] Optimization of the scaffold led to the identification of compound 6q (structure not specified in source), which demonstrated a potent MIC₉₀ value of 8 µg/mL against highly resistant E. coli strains and significant efficacy in a murine septicemia model.[7] Other 4-hydroxy-2-pyridone alkaloids have shown selective activity against Gram-positive bacteria like S. aureus and MRSA.[9]

| Compound Class/Derivative | Target Organism(s) | Observed Activity (MIC) | Reference |

| 4-hydroxy-2-pyridone alkaloids | S. aureus, MRSA, B. subtilis | 1.56 to 25.0 µM | [9] |

| Optimized 4-hydroxy-2-pyridone (6q) | Resistant E. coli | 8 µg/mL (MIC₉₀) | [7] |

| Pyridine derivatives with chloro/hydroxy groups | S. aureus, S. pyogenes, E. coli | "Very good to excellent" | [8] |

Anticancer and Cytotoxic Activity

The 4-hydroxy-2-pyridone scaffold is a recurring motif in natural products with potent anticancer properties.[10] Its derivatives have been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms.

Mechanism of Action - The Sambutoxin Example: Sambutoxin, a 4-hydroxy-2-pyridone derivative, provides a clear example of the multifaceted anticancer activity of this class.[10] Its mechanism involves:

-

Induction of Reactive Oxygen Species (ROS): Sambutoxin treatment leads to an increase in intracellular ROS.

-

DNA Damage: The elevated ROS levels cause significant DNA damage.

-

Cell Cycle Arrest: The DNA damage activates checkpoint kinases (ATM/Chk2), leading to G2/M phase cell cycle arrest.

-

Mitochondrial Apoptosis: Sambutoxin triggers the intrinsic apoptosis pathway by increasing the Bax/Bcl-2 ratio, causing loss of mitochondrial membrane potential, cytochrome c release, and subsequent activation of caspases 9 and 3.[10]

-

JNK Pathway Activation: The entire process is linked to the sustained phosphorylation of c-Jun N-terminal kinase (JNK), a key regulator of stress-induced apoptosis.[10]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | Properties, Uses, Safety Data, Supplier Information – China Chemical Manufacturer [pipzine-chem.com]

- 3. 4-Chloropyridin-2-ol | C5H4ClNO | CID 2757611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 40673-25-4 [sigmaaldrich.com]

- 5. chemtube3d.com [chemtube3d.com]

- 6. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Two New 4-Hydroxy-2-pyridone Alkaloids with Antimicrobial and Cytotoxic Activities from Arthrinium sp. GZWMJZ-606 Endophytic with Houttuynia cordata Thunb [mdpi.com]

- 10. Discovery and Characterization of 4-Hydroxy-2-pyridone Derivative Sambutoxin as a Potent and Promising Anticancer Drug Candidate: Activity and Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 4-Chloro-2-hydroxypyridine

Introduction: Navigating the Chemistry and Hazards of a Versatile Intermediate

4-Chloro-2-hydroxypyridine is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1][2] Its unique chemical structure, featuring a chlorinated pyridine ring, makes it a valuable building block for developing molecules with specific biological activities, including antimicrobial and herbicidal properties.[2] However, the very reactivity that makes this compound synthetically useful also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to handle this compound safely and effectively, ensuring both personal safety and the integrity of their research.

Section 1: Hazard Identification and Risk Assessment - A Proactive Approach to Safety

A comprehensive understanding of the intrinsic hazards of this compound is the foundation of safe laboratory practice. This is not merely a matter of regulatory compliance but a critical step in anticipating and mitigating potential risks.

GHS Classification and Hazard Statements

Globally Harmonized System (GHS) classifications provide a standardized language for communicating hazard information. This compound is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[3][4] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[3][4] |

Source: PubChem, ChemicalBook, Sigma-Aldrich[3][4]

The causality behind these classifications lies in the chemical's ability to interact with biological tissues. Skin and eye irritation are likely due to its acidic nature and potential to disrupt cell membranes upon contact. If ingested, its systemic absorption can lead to toxicity. Inhalation of the powder can irritate the respiratory tract.

Physical and Chemical Properties: The "Why" Behind the Handling Precautions

Understanding the physical and chemical properties of a substance is crucial for predicting its behavior under various laboratory conditions and for designing appropriate handling and storage protocols.

| Property | Value | Significance for Handling |

| Appearance | White to light yellow crystalline powder[1][2] | The powdered form increases the risk of inhalation, necessitating the use of respiratory protection and handling in a well-ventilated area. |

| Melting Point | 177-179 °C[5] (may vary slightly with purity[1]) | A high melting point indicates thermal stability at room temperature. |

| Boiling Point | 290.7±40.0 °C (Predicted)[5] | Indicates low volatility under normal laboratory conditions, reducing the risk of vapor inhalation. |

| Solubility | Slightly soluble in water; soluble in organic solvents like methanol, ethanol, and dichloromethane.[1] | This dictates the choice of solvents for reactions and cleaning, as well as the appropriate response to spills. |

| Stability | Stable under normal conditions.[6] May react with strong acids and bases.[1] | Avoid contact with strong oxidizing agents, strong acids, and metals.[6][7] |

Source: ChemicalBook, Thermo Fisher Scientific[1][5][6][7]

Section 2: Exposure Control and Personal Protective Equipment (PPE) - A Multi-Layered Defense

The core principle of exposure control is to create multiple barriers between the researcher and the hazardous substance. This involves a combination of engineering controls, administrative controls, and personal protective equipment.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at its source. For this compound, the following are essential:

-

Ventilation: Always handle this compound in a well-ventilated area.[6][8] A certified chemical fume hood is the preferred engineering control to minimize inhalation of the powder.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][9]

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are paramount, appropriate PPE is a critical final barrier.

-

Eye and Face Protection: Wear tightly fitting safety goggles or safety glasses that meet the ANSI Z.87.1 1989 standard.[10][11] A face shield should be worn over safety glasses when there is a risk of splashing.[11]

-

Skin Protection:

-

Gloves: Wear chemical-impermeable gloves.[4][8] Disposable nitrile gloves offer good short-term protection.[11] Always inspect gloves for tears or punctures before use and change them immediately if contact with the chemical occurs.

-

Lab Coat: A lab coat should be worn and kept buttoned to protect the skin and clothing.[11]

-

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, or during large-scale operations, a NIOSH/MSHA-approved respirator is required.[7][11]

Section 3: Standard Operating Procedures for Safe Handling and Storage

Adherence to well-defined protocols is essential for minimizing the risk of exposure and accidents.

General Handling Protocol

-

Preparation: Before handling, ensure all necessary PPE is donned correctly. Confirm that the fume hood is functioning properly.

-

Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to prevent the dispersal of the powder. Use non-sparking tools.[8]

-

Reaction Setup: When setting up reactions, add this compound slowly to the reaction vessel to avoid splashing.

-

Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[6][7] Do not eat, drink, or smoke in the laboratory.[1][6]

Storage Protocol

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

-

Environment: Keep in a cool, dry, and well-ventilated place.[1][6][8]

-

Incompatibilities: Store separately from strong oxidizing agents, strong acids, and metals.[6][7] Do not store with foodstuffs.[1]

Section 4: Emergency Procedures - A Calm and Coordinated Response

In the event of an accidental exposure or spill, a rapid and well-rehearsed response is critical to minimizing harm.

First Aid Measures

The following diagram outlines the immediate first aid steps to be taken in case of exposure.

Caption: First Aid Response to this compound Exposure.

-

Inhalation: Move the victim to fresh air.[6][8] If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration.[8] Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove all contaminated clothing.[6][8] Wash the affected area with plenty of soap and water for at least 15 minutes.[6] Get medical attention if irritation persists.[12]

-

Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[6][8] Seek immediate medical attention.

-

Ingestion: Rinse mouth with water.[8] Do not induce vomiting.[8] Never give anything by mouth to an unconscious person.[8] Call a doctor or Poison Control Center immediately.[8]

Accidental Release Measures

A structured approach to spill cleanup is essential to prevent further contamination and exposure.

Caption: Workflow for Responding to a this compound Spill.

-

Personal Precautions: Avoid dust formation.[8][13] Avoid breathing vapors, mist, or gas.[8] Ensure adequate ventilation.[4][8] Evacuate personnel to safe areas.[4][8]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[4][8] Do not let the chemical enter drains.[4][8]

-

Methods for Containment and Cleaning Up: Collect and arrange for disposal.[4][8] Keep the chemical in suitable, closed containers for disposal.[4][8] Use spark-proof tools.[8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8][14]

-

Specific Hazards: In case of fire, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas may be produced.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][14][15]

Section 5: Disposal Considerations

Waste generated from the use of this compound must be handled as hazardous waste.

-

Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

-

Contaminated Packaging: Contaminated packaging should be treated as the chemical itself.

Conclusion: A Culture of Safety

The safe and effective use of this compound in a research and development setting is not merely about following a set of rules but about fostering a deep-seated culture of safety. This guide provides the technical knowledge and practical protocols to achieve this. By understanding the "why" behind each precaution and by being prepared for any eventuality, researchers can confidently harness the synthetic potential of this valuable compound while ensuring the well-being of themselves and their colleagues.

References

- 1. This compound | Properties, Uses, Safety Data, Supplier Information – China Chemical Manufacturer [pipzine-chem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Chloropyridin-2-ol | C5H4ClNO | CID 2757611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound CAS#: 40673-25-4 [m.chemicalbook.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 12. fishersci.es [fishersci.es]

- 13. echemi.com [echemi.com]

- 14. echemi.com [echemi.com]

- 15. physics.purdue.edu [physics.purdue.edu]

A Senior Application Scientist's Guide to Sourcing 4-Chloro-2-hydroxypyridine for Research and Development

Abstract

4-Chloro-2-hydroxypyridine (CAS RN: 40673-25-4), a pivotal heterocyclic building block, is indispensable in the synthesis of novel therapeutics and agrochemicals.[1] Its utility as a versatile intermediate in pharmaceutical development, particularly for antimicrobial and anti-inflammatory agents, necessitates a reliable and high-purity supply chain.[2][1] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying, qualifying, and procuring this compound. We will delve into the critical aspects of supplier evaluation, the scientific interpretation of analytical documentation, and best practices for incoming quality control, ensuring the integrity and success of your research and development endeavors.

Introduction: The Strategic Importance of a Well-Sourced Starting Material

This compound, also known as 4-Chloro-2-pyridinol or 4-Chloro-2(1H)-pyridinone, is a substituted pyridine derivative whose structure facilitates a variety of chemical transformations. Its reactivity makes it a valuable precursor in medicinal chemistry and material science.[2][1][3] However, the success of a multi-step synthesis is fundamentally dependent on the quality of its initial building blocks. The presence of uncharacterized impurities, even in seemingly small quantities, can lead to unpredictable side reactions, low yields, and complex purification challenges, ultimately compromising project timelines and data reproducibility.

This guide is structured to empower the scientist with the expertise to navigate the commercial landscape of chemical suppliers. It moves beyond a simple vendor list to a strategic workflow for material qualification, ensuring that the this compound you procure is fit-for-purpose and meets the rigorous demands of pharmaceutical and chemical research.

The Supplier Qualification Workflow: A Scientist's Due Diligence

Selecting a supplier should be a data-driven process, not a matter of convenience or cost alone. The reliability of a supplier directly translates to the reliability of your experimental results. We propose a multi-stage qualification process designed to mitigate risk and ensure a consistent supply of high-quality material.

Caption: Workflow for Supplier Selection and Qualification.

Defining Purity Requirements

The most critical specification is purity. For pharmaceutical applications, a purity level of >98% is often the minimum acceptable standard to avoid downstream complications.[4] Suppliers typically determine purity by Gas Chromatography (GC) or Neutralization Titration.

-

Screening & Early-Stage Synthesis: A purity of 95-98% may be acceptable.[5]

-

Lead Optimization & cGMP Synthesis: A purity of >98% or >99% is strongly recommended.[4]

It is crucial to understand not just the percentage of the main component, but also the identity and quantity of impurities, which can have a significant impact on subsequent reactions.

Comparative Analysis of Commercial Suppliers

The market for this compound includes large, well-established chemical manufacturers and smaller, specialized suppliers. The choice of supplier will depend on the scale of your project, your budget, and the level of documentation required. Below is a comparative summary of offerings from several reputable vendors.

| Supplier | Typical Purity Offered | Analytical Methods Cited | Documentation Available | Target Audience |

| TCI America | >98.0% (GC and/or Titration) | GC, Neutralization Titration, NMR | SDS, Specifications, CoA | Research, Scale-Up |

| Chem-Impex | ≥98% (GC)[2] | GC[2] | SDS, Product Spec, CoA[2] | Research, Pharma Dev. |

| Santa Cruz Biotech | (Lot-specific) | (Not specified on product page) | CoA available upon request | Research Use Only |

| Biosynth | (Lot-specific) | (Not specified on product page) | CoA available upon request | Pharmaceutical Testing[6] |

| Synchem | 95%[5] | (Not specified on product page) | (Not specified on product page) | Custom Synthesis, R&D |

Note: This table is for illustrative purposes. Always consult the supplier's website and request a lot-specific Certificate of Analysis for the most current and accurate information.

Decoding the Certificate of Analysis (CoA)

The Certificate of Analysis (CoA) is the single most important document for assessing the quality of a chemical batch. Do not rely solely on the headline purity number. A thorough scientist must scrutinize the data within.

What to Look For:

-

Lot Number: Ensures the data corresponds to the specific batch you are purchasing.

-

Appearance: Should match the expected "White to light yellow powder to crystal."[2]

-

Identity Confirmation (e.g., ¹H NMR): The spectrum should be consistent with the structure of this compound. Look for characteristic peaks and ensure the absence of significant unassigned signals which could indicate impurities.[7]

-

Purity Assay:

-

GC (Gas Chromatography): Provides a purity value based on the relative area of the main peak. Check the integration report if available to see minor impurity peaks.

-

Titration (Neutralization): An assay of the acidic proton. This method gives a measure of total acidic content but will not detect non-acidic impurities.

-

-

Melting Point: Should be within a narrow range, typically around 184-188 °C.[2] A wide melting range often indicates the presence of impurities.

Caption: Deconstructing a Certificate of Analysis.

Protocol: Incoming Quality Control Verification

Trust but verify. Even with a CoA from a reputable supplier, performing a simple incoming quality control (QC) check is a self-validating step that ensures the material in the bottle is what you ordered and prevents costly downstream failures.

Objective: To confirm the identity and approximate purity of a newly received lot of this compound.

Materials:

-

Received this compound

-

Appropriate deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes

-

Melting point apparatus

-

TLC plate (e.g., silica gel)

-

Appropriate solvent system for TLC (e.g., Dichloromethane:Methanol 9:1)

Methodology:

-

Visual Inspection: Carefully observe the material's color and physical form. It should be a white to light yellow crystalline powder.[3] Note any discoloration or heterogeneity.

-

Melting Point Determination: a. Pack a small amount of the material into a capillary tube. b. Place the tube in a melting point apparatus. c. Heat slowly (1-2 °C/min) near the expected melting point. d. Record the temperature range from the first sign of melting to when the entire sample becomes liquid. e. Acceptance Criteria: The range should be narrow (< 2 °C) and fall within the supplier's specified range (e.g., 184-188 °C).

-

Identity Confirmation by ¹H NMR: a. Prepare a sample by dissolving ~5-10 mg of the material in ~0.7 mL of DMSO-d₆. b. Acquire a ¹H NMR spectrum. c. Analysis: Compare the obtained spectrum to a reference spectrum or literature data. The chemical shifts, splitting patterns, and integrations should match the expected structure of this compound. Pay close attention to the aromatic region and the broad signal for the hydroxyl proton. Look for any significant impurity peaks.

-

Documentation: Record all results in your laboratory notebook, referencing the supplier, product number, and lot number.

Conclusion

The procurement of this compound is a critical foundational step for any research program that relies upon it. By moving beyond a simple price comparison and adopting a rigorous, science-driven qualification workflow, researchers can significantly enhance the reliability and reproducibility of their work. A thorough evaluation of supplier data, meticulous interpretation of the Certificate of Analysis, and a commitment to performing incoming quality control are the hallmarks of a robust scientific process. This diligence ensures that the integrity of your starting material is unquestionable, paving the way for successful and impactful research outcomes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | Properties, Uses, Safety Data, Supplier Information – China Chemical Manufacturer [pipzine-chem.com]

- 4. nbinno.com [nbinno.com]

- 5. synchem.de [synchem.de]

- 6. This compound | 40673-25-4 | FC139915 [biosynth.com]

- 7. This compound(40673-25-4) 1H NMR [m.chemicalbook.com]

Methodological & Application

Application Notes & Protocols: 4-Chloro-2-hydroxypyridine as a Strategic Building Block in Medicinal Chemistry

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-chloro-2-hydroxypyridine. We delve into its fundamental physicochemical properties, inherent reactivity, and its versatile role as a key intermediate in the synthesis of pharmaceutically active molecules.[1] Detailed, field-tested protocols for its principal transformations—N-alkylation and C4-substitution—are provided, supported by mechanistic rationale and workflow diagrams to empower chemists in leveraging this scaffold for drug discovery programs.

Introduction: The Value of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly sought-after motif.[4][5] Within this class, substituted pyridones are of particular interest as they can act as bioisosteres for amide bonds, engage in critical hinge-binding interactions with kinases, and provide a rigid framework for orienting pharmacophoric elements.

This compound, a readily available and versatile chemical, emerges as a particularly powerful building block.[6] Its true utility lies in its bifunctional nature: a nucleophilic nitrogen atom (within the pyridone tautomer) and an electrophilic carbon center at the C4-position, which is activated for nucleophilic aromatic substitution (SNAr). This dual reactivity provides two orthogonal handles for molecular elaboration, making it an ideal starting point for generating diverse chemical libraries.

Core Concepts: Physicochemical Properties and Reactivity

A thorough understanding of the inherent chemical nature of this compound is paramount for its successful application.

The Critical Role of Tautomerism

Like other 2- and 4-hydroxypyridines, this compound exists as a mixture of two tautomeric forms: this compound (the "enol" form) and 4-chloro-2(1H)-pyridone (the "keto" or "amide" form).[7][8] For this molecule, the equilibrium overwhelmingly favors the 2-pyridone tautomer in most conditions, a phenomenon driven by the aromaticity of the pyridone ring and its ability to form strong intermolecular hydrogen bonds in both solution and the solid state.[9][10]

Causality Insight: Recognizing that the pyridone form is dominant is crucial for predicting reactivity. Reactions often occur at the amide nitrogen (N-H) rather than the hydroxyl oxygen (O-H), a feature that can be strategically exploited.

Caption: Tautomeric equilibrium favoring the 2-pyridone form.

Physicochemical Data Summary

The following table summarizes key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 40673-25-4 | [7] |

| Molecular Formula | C₅H₄ClNO | [7] |

| Molecular Weight | 129.54 g/mol | [7] |

| Appearance | Off-white to yellow solid | [1] |

| Melting Point | ~270 °C (decomposes) | [11] |

| Solubility | Slightly soluble in water; soluble in methanol, ethanol, dichloromethane. | [1] |

| Chemical Stability | Relatively stable under standard conditions; may react with strong acids/bases. | [1] |

Reactivity Profile: A Map for Synthesis

The 4-chloro-2(1H)-pyridone tautomer possesses three primary sites for chemical modification, allowing for a predictable and controllable synthetic strategy.

Caption: Key reactive sites on the 4-chloro-2(1H)-pyridone scaffold.

Strategic Applications & Synthetic Protocols

The dual reactivity of this compound makes it a cornerstone for building molecular complexity. Below are standardized protocols for its most common and impactful transformations.

Protocol 1: N-Alkylation of 4-Chloro-2(1H)-pyridone

This protocol details the attachment of an alkyl group to the pyridone nitrogen, a common strategy for improving properties like solubility or for introducing a new vector for diversification.

Workflow:

Caption: Standard workflow for N-alkylation reaction.

Step-by-Step Protocol:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-chloro-2(1H)-pyridone (1.0 equiv).

-

Solvent: Add anhydrous dimethylformamide (DMF) or acetonitrile (ACN) to achieve a concentration of approximately 0.1-0.2 M. Stir until dissolved.

-

Base Addition: Add a suitable base.

-

Expertise Insight: For routine alkylations, potassium carbonate (K₂CO₃, 1.5-2.0 equiv) is a mild, effective, and easily removable choice. For less reactive alkyl halides or when complete deprotonation is desired, sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 equiv) can be used, but requires more stringent anhydrous conditions.

-

-

Stir: Stir the mixture at room temperature for 15-30 minutes to allow for salt formation.

-

Electrophile Addition: Add the alkyl halide (R-X, 1.1-1.3 equiv) dropwise to the stirring suspension.

-

Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).

-

Workup (for K₂CO₃): Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Workup (for NaH): Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Proceed with extraction as described in step 7.

-

Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to afford the pure N-alkylated product.

-

Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

This protocol describes the displacement of the C4-chloride with a nucleophile, a key step for introducing diverse functional groups and building the core of many targeted agents.[1][6]

Step-by-Step Protocol (using an amine nucleophile):

-